molecular formula C7H6BrNO2 B1362958 Methyl 3-bromoisonicotinate CAS No. 59786-31-1

Methyl 3-bromoisonicotinate

Cat. No.: B1362958
CAS No.: 59786-31-1
M. Wt: 216.03 g/mol
InChI Key: FASOJOLGUAUEPU-UHFFFAOYSA-N
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Description

Methyl 3-bromoisonicotinate is an organic compound with the molecular formula C7H6BrNO2. It is a derivative of isonicotinic acid, where a bromine atom is substituted at the 3rd position of the pyridine ring and a methoxy group is attached to the carboxyl group. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-bromoisonicotinate can be synthesized through the esterification of 3-bromoisonicotinic acid with methanol in the presence of a solid superacid catalyst. The reaction is typically carried out under acidic conditions to facilitate the esterification process. The reaction mixture is maintained at a controlled temperature to ensure optimal yield .

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromoisonicotinate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-bromoisonicotinate serves as a valuable intermediate in the synthesis of various biologically active compounds. Its applications include:

Mechanism of Action

The mechanism of action of methyl 3-bromoisonicotinate is primarily related to its role as an intermediate in chemical reactions. The bromine atom at the 3rd position of the pyridine ring makes it a reactive site for nucleophilic substitution reactions. The methoxy group enhances the compound’s solubility in organic solvents, facilitating its use in various synthetic processes .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-chloroisonicotinate: Similar structure with a chlorine atom instead of bromine.

    Methyl 3-fluoroisonicotinate: Contains a fluorine atom at the 3rd position.

    Methyl 3-iodoisonicotinate: Features an iodine atom at the 3rd position.

Uniqueness

Methyl 3-bromoisonicotinate is unique due to the presence of the bromine atom, which is a good leaving group in nucleophilic substitution reactions.

Properties

IUPAC Name

methyl 3-bromopyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c1-11-7(10)5-2-3-9-4-6(5)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FASOJOLGUAUEPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=NC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60376374
Record name METHYL 3-BROMOISONICOTINATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59786-31-1
Record name METHYL 3-BROMOISONICOTINATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-bromoisonicotinate
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Synthesis routes and methods

Procedure details

H2SO4 (2.5 mL, 48.3 mmol, 1.0 eq.) was added to a solution of 3-bromoisonicotinic acid (9.7 g, 48.3 mmol, 1.0 eq.) in MeOH (150 mL). The resulting solution was stirred for 14 hours while the temperature was maintained at reflux in an oil bath. The mixture was then cooled to room temperature and concentrated under vacuum. The residue was dissolved in EtOAc (200 mL). The pH of the solution was adjusted to 10 with Na2CO3. The resulting solution was extracted with EtOAc (100 mL). The organic layer was washed with water (1×200 mL) and saturated aqueous NaCl (2×100 mL). The mixture was dried over anhydrous Na2SO4 and concentrated under vacuum. The residue was applied onto a silica gel column and eluted with EtOAc/PE (1:20) to yield 3-bromoisonicotinic acid methyl ester (4.4 g) as a colorless liquid.
Name
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
9.7 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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